2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c29-21-14-17(24-20-12-6-7-13-28(20)21)15-30-23-26-19-11-5-4-10-18(19)22(27-23)25-16-8-2-1-3-9-16/h4-7,10-14,16H,1-3,8-9,15H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPUYRYQFTEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Moiety: This step involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine.
Cyclization to Form Pyrido[1,2-a]pyrimidine: The intermediate product undergoes cyclization with appropriate reagents to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Cyclohexylamino Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituents. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Physicochemical Properties
- Lipophilicity: The cyclohexylamino group in the target compound increases logP compared to analogs with polar substituents (e.g., piperazine or methoxy groups) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Kinase Inhibition: Quinazoline-containing analogs (e.g., K297-0491) show submicromolar IC₅₀ values against EGFR and VEGFR2, whereas non-quinazoline derivatives (e.g., EU patent compounds) prioritize GPCR modulation .
- Metabolic Stability : Halogenated derivatives (e.g., 7-Cl in K297-0491) exhibit longer half-lives (t₁/₂ > 4 h in hepatic microsomes) compared to hydroxylated variants .
Key Research Findings
Table 2: Activity Data of Selected Compounds
Biological Activity
The compound 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The IUPAC name and structural formula are critical for understanding its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N4OS |
| Molar Mass | 372.49 g/mol |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways. These include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Modulation : Interaction with receptors involved in signaling pathways can lead to modulation of cellular responses, particularly in cancer cells.
Anticancer Activity
Research indicates that compounds based on the quinazoline structure exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the growth of various cancer cell lines:
- In Vitro Studies : Quinazoline derivatives have demonstrated IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines, indicating varying degrees of potency depending on structural modifications .
- Mechanistic Insights : Compounds that incorporate bulky groups at the acetamide moiety tend to enhance biological activity due to improved binding interactions with target proteins .
Other Biological Activities
In addition to anticancer effects, quinazoline-based compounds have been explored for other therapeutic applications:
- Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : Inhibition of urease and COX enzymes has been reported, highlighting their role in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific substituents on the quinazoline core. Key observations include:
- Bulky Substituents : Enhancements in activity were observed with larger substituents on the amide group.
- Substituent Positioning : The position and nature of substituents significantly influence the compound's potency and selectivity towards biological targets .
Study 1: Anticancer Screening
A study evaluated a series of quinazoline derivatives for their anticancer activity against the MDA-MB-231 breast cancer cell line. Compounds exhibited varying degrees of growth inhibition with some achieving notable cytotoxicity .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of DPP-IV by quinazoline derivatives, revealing a lead compound with an IC50 value of 0.76 nM, suggesting potential for antidiabetic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
